molecular formula C9H15NO2 B13642410 3-Amino-1-(5-ethylfuran-2-yl)propan-1-ol

3-Amino-1-(5-ethylfuran-2-yl)propan-1-ol

Cat. No.: B13642410
M. Wt: 169.22 g/mol
InChI Key: VBXFVOXSJLSQMG-UHFFFAOYSA-N
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Description

3-Amino-1-(5-ethylfuran-2-yl)propan-1-ol is an organic compound with the molecular formula C9H15NO2 and a molecular weight of 169.22 g/mol . This compound features an amino group, a furan ring, and a propanol chain, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-(5-ethylfuran-2-yl)propan-1-ol typically involves the reaction of 5-ethylfuran-2-carbaldehyde with nitromethane under basic conditions to form a nitroalkene intermediate. This intermediate is then reduced using hydrogenation or other reducing agents to yield the desired amino alcohol .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-(5-ethylfuran-2-yl)propan-1-ol undergoes various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

    Reduction: The furan ring can be hydrogenated to form tetrahydrofuran derivatives.

    Substitution: The hydroxyl group can be substituted with halides or other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst is often used.

    Substitution: Thionyl chloride or phosphorus tribromide can be used for hydroxyl group substitution.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of tetrahydrofuran derivatives.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

3-Amino-1-(5-ethylfuran-2-yl)propan-1-ol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Amino-1-(5-ethylfuran-2-yl)propan-1-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the furan ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-1-(5-methylfuran-2-yl)propan-1-ol
  • 3-Amino-1-(5-ethylthiophen-2-yl)propan-1-ol
  • 3-Amino-1-(5-ethylpyrrol-2-yl)propan-1-ol

Uniqueness

3-Amino-1-(5-ethylfuran-2-yl)propan-1-ol is unique due to the presence of the ethyl-substituted furan ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with other molecules, making it valuable in specific applications .

Properties

Molecular Formula

C9H15NO2

Molecular Weight

169.22 g/mol

IUPAC Name

3-amino-1-(5-ethylfuran-2-yl)propan-1-ol

InChI

InChI=1S/C9H15NO2/c1-2-7-3-4-9(12-7)8(11)5-6-10/h3-4,8,11H,2,5-6,10H2,1H3

InChI Key

VBXFVOXSJLSQMG-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(O1)C(CCN)O

Origin of Product

United States

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